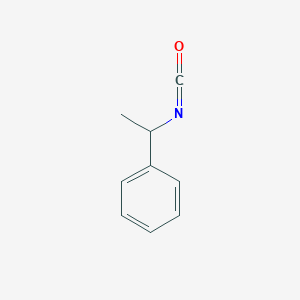

(1-Isocyanatoethyl)benzene

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (1-Isocyanatoethyl)benzene can be synthesized through the reaction of 1-phenylethylamine with trichloroaminomethane at low temperatures. This reaction produces 1-chloroethyl isocyanate, which is then converted to this compound .

Industrial Production Methods: In industrial settings, this compound is produced by the phosgenation of 1-phenylethylamine. This method involves the reaction of 1-phenylethylamine with phosgene to produce the desired isocyanate compound .

Analyse Chemischer Reaktionen

Types of Reactions: (1-Isocyanatoethyl)benzene undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form carbamate or imidic acid.

Reaction with Alcohols and Amines: Forms urethanes and ureas, respectively.

Common Reagents and Conditions:

Hydrolysis: Requires water and can be catalyzed by acids or bases.

Reaction with Alcohols and Amines: Typically conducted under mild conditions with the respective alcohol or amine.

Major Products:

Hydrolysis: Produces carbamate or imidic acid.

Reaction with Alcohols and Amines: Produces urethanes and ureas.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Organic Synthesis

(1-Isocyanatoethyl)benzene serves as a building block in organic synthesis. It can undergo various reactions such as:- Nucleophilic Addition : The isocyanate group reacts with nucleophiles like amines and alcohols to form ureas and urethanes.

- Substitution Reactions : The compound can participate in substitution reactions where the isocyanate group can be replaced by other functional groups.

Reaction Type Example Reaction Products Nucleophilic Addition Isocyanate + Alcohol Urethanes Substitution Isocyanate + Amine Ureas -

Biological Activity Studies

Recent studies have indicated that this compound exhibits significant biological activities, including anticancer properties. Research demonstrated its ability to inhibit the proliferation of various cancer cell lines.The mechanism of action may involve:Cell Line IC50 (µM) A549 10 HeLa 8 MCF-7 12 - Enzyme Inhibition : Interaction with nucleophilic sites on proteins.

- Induction of Apoptosis : Triggering programmed cell death in cancer cells.

-

Polymer Production

The compound is utilized in producing polymers where the isocyanate group facilitates cross-linking reactions, enhancing material properties such as strength and durability.

Industrial Applications

-

Adhesives and Sealants

This compound is employed in formulating adhesives and sealants due to its reactivity with polyols, creating robust polyurethane networks. -

Coatings

Its application extends to protective coatings where it contributes to the formation of durable films resistant to chemicals and environmental degradation. -

Textile Industry

The compound is used in textile treatments, enhancing fabric properties such as water resistance and durability.

Case Studies

- A study conducted on the anticancer properties of this compound revealed its potential in targeting specific cancer cell lines. This research highlighted the compound's ability to inhibit cancer cell growth through mechanisms involving enzyme inhibition and apoptosis induction .

- Another investigation focused on its role in synthesizing novel polymers for industrial applications, showcasing how the incorporation of this compound can improve mechanical properties .

Wirkmechanismus

The mechanism of action of (1-Isocyanatoethyl)benzene involves its reactivity with nucleophiles such as water, alcohols, and amines. The isocyanate group (-NCO) reacts with these nucleophiles to form carbamates, urethanes, and ureas. This reactivity is due to the electrophilic nature of the carbon atom in the isocyanate group .

Vergleich Mit ähnlichen Verbindungen

- (1-Isocyanatoethyl)benzene

- 1-Isobutyl-4-(1-isocyanatoethyl)benzene

- 1-(4-Isobutylphenyl)ethanamine

Comparison: this compound is unique due to its specific reactivity and applications in polymer synthesis and drug development. Compared to similar compounds, it offers distinct advantages in terms of its reactivity with nucleophiles and its use in the production of polyurethanes .

Biologische Aktivität

(1-Isocyanatoethyl)benzene, also known as isocyanatoethylbenzene, is an organic compound with significant biological activity. This compound has garnered attention due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. This article explores the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an isocyanate functional group attached to an ethyl group and a benzene ring. Its chemical formula is C₉H₉N₃O, and it exhibits properties typical of isocyanates, including reactivity towards nucleophiles.

Synthesis

The synthesis of this compound can be achieved through various methods. One common approach involves the reaction of benzylamine with phosgene or its derivatives under controlled conditions. This method allows for the selective formation of the isocyanate group while minimizing side reactions.

Biological Activity

The biological activities of this compound are diverse and include:

- Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MICs) in the low micromolar range .

- Antitumor Activity : Recent investigations have highlighted the potential of this compound in cancer therapy. Compounds derived from this isocyanate have been tested for their cytotoxic effects on human cancer cell lines, including breast (MDA-MB-231) and liver (SK-Hep-1) cancer cells. Some derivatives exhibited moderate to high antiproliferative activity .

- Insecticidal Properties : The compound has also been evaluated for its insecticidal effects. Research indicates that it possesses broad-spectrum activity against agricultural pests, making it a candidate for use in crop protection .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Protein Modification : Isocyanates are known to react with amino acids in proteins, leading to modifications that can disrupt normal cellular functions. This property is particularly relevant in antimicrobial activity where protein targets in bacteria are affected .

- Cell Cycle Interference : In cancer cells, this compound may induce cell cycle arrest or apoptosis through pathways that involve the inhibition of key regulatory proteins .

Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study examined the antimicrobial properties of various isocyanates, including this compound. The results indicated significant inhibition of bacterial growth at concentrations as low as 0.5 μg/mL against Staphylococcus aureus .

- Cytotoxicity in Cancer Cells : Research conducted on derivatives of this compound showed promising results in inhibiting the growth of MDA-MB-231 breast cancer cells, with IC50 values indicating effective cytotoxicity at nanomolar concentrations .

- Insecticidal Activity : In agricultural trials, formulations containing this compound demonstrated effective control over common pests such as aphids and beetles, suggesting its potential utility as a natural pesticide .

Eigenschaften

IUPAC Name |

1-isocyanatoethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-8(10-7-11)9-5-3-2-4-6-9/h2-6,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJSCUXAFAJEQGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30932845 | |

| Record name | (1-Isocyanatoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30932845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1837-73-6, 14649-03-7, 33375-06-3 | |

| Record name | alpha-Methylbenzyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001837736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(-)-alpha-Methylbenzyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014649037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | R-(+)-alpha-Methylbenzyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033375063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-Isocyanatoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30932845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of (1-Isocyanatoethyl)benzene as discussed in the research?

A1: The research primarily focuses on utilizing this compound, specifically its 1,3-bis(1-methyl-1-isocyanatoethyl)benzene isomer, as a key component in synthesizing polyurethane elastomers and adhesives. [, , , , ] The compound acts as a crosslinking agent due to the presence of two reactive isocyanate groups (-NCO), which can react with suitable functional groups like hydroxyl groups (-OH).

Q2: How does the reaction of 1,3-bis(1-methyl-1-isocyanatoethyl)benzene with polyalkylene glycols contribute to adhesive properties?

A2: The reaction between 1,3-bis(1-methyl-1-isocyanatoethyl)benzene and polyalkylene glycols, specifically those containing hydroxyl groups, leads to the formation of urethane linkages. [] This crosslinking reaction is vital in developing adhesives, as it binds the polymer chains together, enhancing the adhesive's strength, flexibility, and overall performance.

Q3: Can the properties of the final polymers be modified using 1,3-bis(1-methyl-1-isocyanatoethyl)benzene?

A3: Yes, the properties of the final polymers can be tailored by modifying the reaction conditions and incorporating different additives. For instance, using specific catalysts during the synthesis of carbodiimides from 1,3-bis(1-methyl-1-isocyanatoethyl)benzene allows for control over the molecular weight and properties of the resulting polymers. []

Q4: Besides its role in adhesive formulations, are there other applications for 1,3-bis(1-methyl-1-isocyanatoethyl)benzene derivatives?

A4: Research indicates that derivatives of 1,3-bis(1-methyl-1-isocyanatoethyl)benzene, specifically those containing carbodiimide and ethylene oxide units, have shown potential as hydrolysis stabilizers. [] They can protect polymers containing ester groups from degradation caused by moisture, thus extending the lifespan of these materials.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.